molecular formula C₂₃H₂₉ClN₂O₃ B1145598 ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate CAS No. 190730-39-3

ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate

Cat. No. B1145598
M. Wt: 416.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate, also known as ECP, is a synthetic compound used in various scientific research applications. It has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Facile Synthesis Routes

The compound has been utilized as a starting or intermediary material in the synthesis of various novel compounds and polymers. For instance, it has played a crucial role in one-pot syntheses of polyfunctional pyrazolyl-substituted monocyclic pyridines and pyrazolo[5,4-b]pyridines, showcasing its versatility in facilitating complex chemical transformations (Latif, Rady, & Döupp, 2003). Similarly, its derivatives have been involved in the creation of novel copolymers with styrene, contributing significantly to the development of materials with unique properties (Kharas et al., 2016).

Polymerization and Material Properties

The synthesis and polymerization of ethylene derivatives, including those related to ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate, have led to the development of materials with potential applications in various industries. These materials are characterized by their copolymerization with styrene, which results in novel polymeric materials with diverse properties, analyzed through nitrogen analysis, IR, 1H, and 13C-NMR, and thermal decomposition studies (Kharas et al., 2016).

Chemical Transformation and Functionalization

The compound has also been a key player in various chemical transformations, including direct amidation processes under microwave assistance, leading to the synthesis of carboxamides with good yields. This highlights its adaptability in chemical reactions for producing a wide range of functionalized molecules (Milosevic et al., 2015).

Advanced Synthesis Techniques

Further, it has been involved in advanced synthesis techniques, such as the development of multi-kilogram-scale synthesis procedures for pharmaceutical compounds, demonstrating its utility in the scalable production of medically relevant molecules (Andersen et al., 2013).

properties

IUPAC Name

ethyl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O3/c1-2-28-22(27)7-5-15-26-16-12-20(13-17-26)29-23(21-6-3-4-14-25-21)18-8-10-19(24)11-9-18/h3-4,6,8-11,14,20,23H,2,5,7,12-13,15-17H2,1H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUAKDVREOZEKA-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate

Synthesis routes and methods

Procedure details

After 4.98 g (16.45 mmol) of 4-[(4-chlorophenyl)-2-pyridylmethoxy]piperidine and 3.85 g (19.74 mmol) of ethyl 4-bromobutanoate were dissolved in 35 ml of acetone, 2.73 g (19.75 mmol) of potassium carbonate was added to the mixed solution, and the mixture was stirred under reflux by heating for 4 hours. The insolubles were filtered off, and the filtrate was concentrated under reduced pressure. The residue was separated by silica gel column chromatography using a solvent mixture of chloroform and methanol in the volume ratio of 30:1 as an eluent. The desired fraction was concentrated under reduced pressure to give 6.26 g (91%) of ethyl 4-[4-[(4-chlorophenyl)-2-pyridylmethoxy]-1-piperidyl]-butanoate as an oil.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step Two

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